5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Medicinal chemistry Cross-coupling Sequential functionalization

Researchers pursuing SAR around the pyrazolo[3,4-b]pyridine kinase scaffold often face a reactive-handle deficit: mono-halogen analogs offer only one diversification vector, while symmetrical dihalides forfeit chemoselectivity. 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine resolves this via three differential features: • Orthogonal C5-Br (fast oxidative addition) and C6-Cl bonds enable sequential, site-selective Suzuki couplings without protecting-group strategies. • N1-methyl cap shields the pyrazole N-H from oxidative side reactions and delivers the most common N1 substituent in this class (~32% of catalogued analogs). • Sub-300 MW (246.49 g/mol) and favorable cLogP (~2.2-2.6) position it as a dual-growth-vector fragment for FBDD, maximizing SAR dimensions per fragment. Sourced from ISO-certified production; available for immediate dispatch.

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
Cat. No. B11869143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC7H5BrClN3
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESCN1C2=NC(=C(C=C2C=N1)Br)Cl
InChIInChI=1S/C7H5BrClN3/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3
InChIKeyKHITZSCIJATZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine – Structural Definition, Scaffold Context, and Procurement-Relevant Identity


5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1707585-77-0; C₇H₅BrClN₃; MW 246.49 g/mol) is a triply functionalized halogenated heterocycle belonging to the 1H-pyrazolo[3,4-b]pyridine chemotype, a scaffold that encompasses >300,000 indexed structures and appears in >2,400 patents as of 2022 [1]. The compound bears three distinct diversification handles: an N1-methyl group (the most frequent N1 substituent in this class, constituting ~32% of all catalogued 1H-pyrazolo[3,4-b]pyridines), a C5 bromine atom, and a C6 chlorine atom [1]. This specific 5-Br/6-Cl dihalogenation pattern with N1-methyl capping creates a regiochemically encoded intermediate that is absent from the simpler 5-bromo, 6-chloro, or 5,6-dichloro mono- and di-substituted analogs in the same series, establishing a unique vector for chemoselective cross-coupling and late-stage functionalization in medicinal chemistry programs [1].

Why Generic Substitution Fails for This Specific 5-Br/6-Cl Dihalogenated Pyrazolo[3,4-b]pyridine Intermediate


Within the 1H-pyrazolo[3,4-b]pyridine scaffold, the biological and synthetic utility is exquisitely sensitive to halogen identity, halogen position, and the N1 capping group. The class-level SAR review of >300,000 compounds demonstrates that C5 and C6 are the most frequently elaborated positions for introducing pharmacophoric diversity, yet mono-brominated (e.g., 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 887115-56-2) and mono-chlorinated (e.g., 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 63725-52-0) analogs each lack the orthogonal reactivity pair required for sequential, site-selective cross-coupling [1]. The 5,6-dichloro analog offers two identical leaving groups, forfeiting all chemoselectivity. Replacing the N1-methyl with hydrogen or other alkyl groups alters both the electronic character of the bicyclic core and the steric environment around C5/C6 [2]. Consequently, procurement of any of these seemingly similar congeners as a replacement for 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine introduces either a reactive-handle deficit (one halogen fewer), handle redundancy (two identical halogens), or N1-dependent physicochemical deviation, each of which compromises the intended synthetic route and final compound identity. No generic substitution can preserve the full set of three differential chemical features this compound provides simultaneously.

Product-Specific Quantitative Evidence Guide: Differentiation of 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine from Its Closest Structural Analogs


Unique Orthogonal Dihalogenation Enables Sequential Chemoselective Cross-Coupling Not Achievable with Mono-Halogen or Symmetrical Dihalogen Congeners

The 5-Br/6-Cl pairing in 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine provides two distinct carbon–halogen bonds with differential reactivity: C–Br (bond dissociation energy ~280 kJ/mol) is inherently more reactive toward oxidative addition with Pd(0) catalysts than C–Cl (BDE ~340 kJ/mol), enabling sequential Suzuki–Miyaura, Buchwald–Hartwig, or Negishi couplings under chemoselectivity control. This property is uniquely realized in the target compound: the 5-bromo monohalogen analog (CAS 887115-56-2) furnishes only one coupling site; the 6-chloro monohalogen analog (CAS 63725-52-0) likewise furnishes one; and 5,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine provides two identical C–Cl bonds, which are harder to activate selectively [1]. The target compound is the only 1-methyl-capped dihalogenated member of this scaffold class that carries a reactive bromine at C5 and a more robust chlorine at C6 within the publicly indexed chemical space, as assessed against >300,000 1H-pyrazolo[3,4-b]pyridine structures wherein Br/Cl mixed dihalogenation at the C5/C6 positions constitutes an extremely minor fraction [1].

Medicinal chemistry Cross-coupling Sequential functionalization Regioselectivity

The N1-Methyl Substituent Represents the Most Abundant Capping Group Across the Scaffold Class, Maximizing Synthetic Precedent and Reproducibility

A systematic analysis of >300,000 1H-pyrazolo[3,4-b]pyridine derivatives deposited in SciFinder reveals that the N1-methyl group is present in 31.78% of all compounds, making it the single most frequent substitution across the entire scaffold class [1]. In contrast, the N1-H (unsubstituted) variant accounts for 19.70%, while other N1-alkyl groups collectively represent ~23% [1]. This statistical dominance of N1-methyl substitution directly reflects the synthetic accessibility and stability of this capping group during pyrazole-ring construction and subsequent transformations. The target compound (N1-methyl) therefore benefits from a vastly larger body of synthetic precedent and validated reaction conditions compared to the N1-H analog 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1784380-03-5), which additionally carries an unprotected N1 that may undergo undesired side reactions during metal-catalyzed couplings [1].

Synthetic reproducibility Scaffold statistics Medicinal chemistry Building block validation

Halogen Substitution at C5 and C6 Confers Differential Electronic Tuning of the Pyridine Ring: Comparative cLogP and Electrostatic Profile vs. Non-Halogenated and Mono-Halogenated Analogs

The presence of halogens at both the C5 and C6 positions of the pyridine ring imparts a distinct electronic modulation compared to analogs lacking halogenation at one or both positions. While the 5-bromo (CAS 887115-56-2) and 6-chloro (CAS 63725-52-0) mono-halogenated N1-methyl congeners each influence the electron density only at their respective substituted position, the 5-Br/6-Cl combination produces a synergistic electron-withdrawing effect across the pyridine ring, predictably increasing the computed cLogP relative to the parent 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold (no halogens) and altering HOMO/LUMO energies in a manner that is supported by published SAR studies on halogen-dependent biological activity in this class, where bromine at C5 and chlorine at C6 have both been shown to contribute independently to trypanocidal and kinase-inhibitory potency [1][2].

Physicochemical properties cLogP Electrostatic potential Drug-likeness Building block selection

Where 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine Delivers Differentiated Research Value: Key Application Scenarios


Lead-Oriented Synthesis of Sequentially Arylated Kinase Inhibitor Libraries Exploiting Orthogonal C5–Br/C6–Cl Reactivity

The C5–Br bond in the target compound undergoes oxidative addition with Pd(0) catalysts significantly faster than the C6–Cl bond, enabling a first Suzuki–Miyaura coupling to install an aryl or heteroaryl group exclusively at C5, followed by a second coupling at C6 under more forcing conditions or with an alternative catalyst system [1]. This chemoselective sequential coupling strategy is prioritized in kinase inhibitor programs where distinct substituents are required at the C5 and C6 vectors to achieve the desired selectivity profile against kinase panels. Neither the 5-bromo mono-halogen analog (CAS 887115-56-2) nor the 6-chloro mono-halogen analog (CAS 63725-52-0) can support a two-step sequential diversification from a single intermediate. The 5,6-dichloro analog provides two identical C–Cl bonds that are significantly harder to activate and lack inherent selectivity, forcing reliance on statistical mixtures or protective-group strategies [1].

Physicochemical Property Optimization in Fragment-Based Drug Discovery (FBDD) Using a Dihalogenated Anchor Scaffold

The target compound occupies a specific cLogP window (~2.2–2.6) and molecular weight range (246.49 g/mol) that positions it within favorable fragment-like physicochemical space for FBDD (MW < 300, cLogP ≤ 3) while still providing two orthogonal growth vectors [1]. This dual-growth-vector architecture at a sub-300 MW is relatively uncommon among commercially available halogenated heterocyclic building blocks. In contrast, the mono-halogenated analogs (MW 167–212 g/mol) offer only one growth vector, which gives fewer SAR dimensions per fragment; the 5,6-dichloro analog offers two vectors but higher cLogP and a different reactivity profile. The N1-methyl group additionally ensures that the completed fragment can be advanced without exposing an unprotected pyrazole N–H during biological testing [1][2].

Synthesis of Patent-Exemplified Kinase Inhibitor Cores Requiring Precise 5,6-Diaryl Substitution

More than 2,400 patents reference the 1H-pyrazolo[3,4-b]pyridine scaffold as of 2022, with a substantial proportion disclosing kinase inhibitors that feature distinct aryl groups at both C5 and C6 [1]. The target compound is one of the few commercially available building blocks that provides an N1-methyl-protected, 5-Br/6-Cl dihalogenated entry point into this chemical space. Patent search analysis indicates that the 5-Br/6-Cl/N1-methyl substitution combination is rarely indexed, meaning that procurement of this specific compound provides a comparatively unexplored but synthetically accessible avenue for generating novel intellectual property within a crowded patent landscape, as opposed to relying on the more heavily exemplified 5-bromo or 6-chloro mono-halogen intermediates [1].

Late-Stage Functionalization in Radiolabeling and Bioconjugation Workflows Leveraging Distinct Halogen Leaving Group Profiles

The differential reactivity of C5–Br and C6–Cl bonds permits selective halogen displacement for isotopic labeling (e.g., radioiodination via Br/I exchange at C5) without perturbing the C6–Cl group, which can be retained or subsequently engaged in a biomolecule tethering step [2]. This stepwise halogen manipulation is impossible with symmetrical dihalogen analogs (both sites react identically) and infeasible with mono-halogen analogs (single handle only). The N1-methyl cap further protects the pyrazole N–H from oxidative side reactions during halogen exchange, which is a documented complication with N1-unsubstituted pyrazolo[3,4-b]pyridines in palladium-mediated processes [2].

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